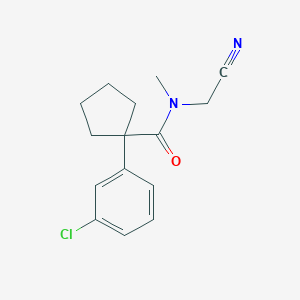
1-(3-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide, also known as CCMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCMI is a member of the carboxamide family of compounds and has been found to possess unique properties that make it a promising candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in bacterial cells. This leads to the disruption of key metabolic pathways and ultimately results in bacterial death.
Effets Biochimiques Et Physiologiques
1-(3-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various bacterial strains, including both gram-positive and gram-negative bacteria. 1-(3-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide has also been found to have anti-inflammatory effects, which could make it useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. However, its potential toxicity and limited solubility in aqueous solutions could pose challenges for its use in lab experiments.
Orientations Futures
There are several future directions for research on 1-(3-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide. One area of interest is the development of new antibiotics based on 1-(3-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide, which could help to address the growing problem of antibiotic resistance. Another area of interest is the investigation of 1-(3-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide's anti-inflammatory properties and its potential use in the treatment of various inflammatory diseases. Further studies are also needed to fully understand the mechanism of action of 1-(3-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide and to explore its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 1-(3-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide involves the reaction of 3-chlorobenzonitrile with 1-cyanomethylcyclopentene in the presence of a strong base such as potassium tert-butoxide. The resulting product is then treated with methylamine to yield 1-(3-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to have significant antimicrobial activity against a wide range of bacterial strains, making it a promising candidate for the development of new antibiotics. 1-(3-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide has also been found to have potent anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-18(10-9-17)14(19)15(7-2-3-8-15)12-5-4-6-13(16)11-12/h4-6,11H,2-3,7-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGNHRXGIFBQDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1(CCCC1)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopentane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

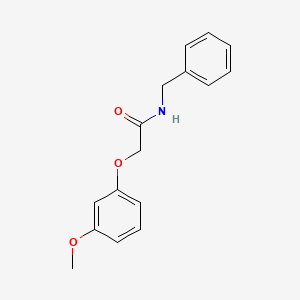
![[4-(4-Tert-butylcyclohexanecarbonyl)oxyphenyl] 4-tert-butylcyclohexane-1-carboxylate](/img/structure/B2414821.png)

![Isoxazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2414823.png)
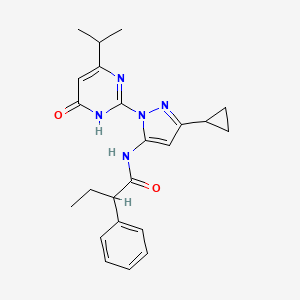
![3-(4-{2-[(3-Aminopropyl)amino]ethyl}piperazin-1-yl)propan-1-amine](/img/structure/B2414827.png)
![3-(4-methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2414830.png)
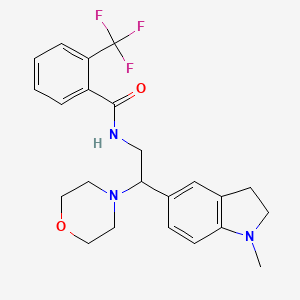
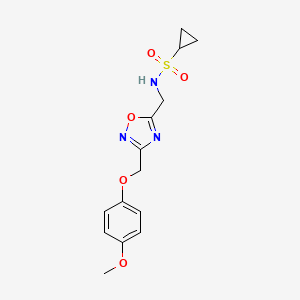
![4-Methoxy-1-methyl-5-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2414836.png)

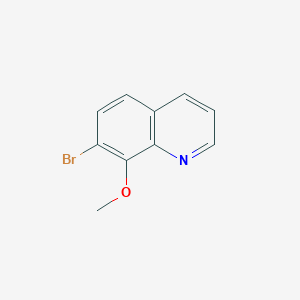

![1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2414841.png)